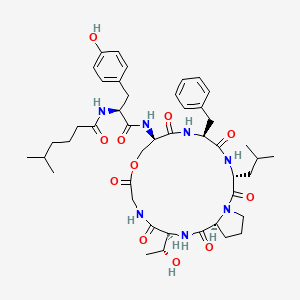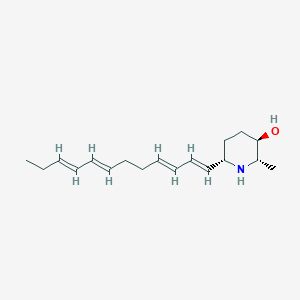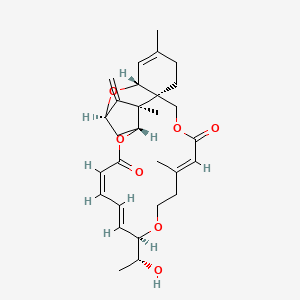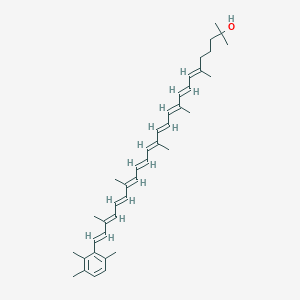
Hydroxychlorobactene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxychlorobactene is a triterpenoid.
Applications De Recherche Scientifique
Ethical Review of Off-Label Drug Use
Hydroxychloroquine (HCQ) has been spotlighted during the COVID-19 pandemic, raising ethical concerns about off-label drug use. The ethical review process for such research emphasizes the importance of review standards, review efficiency, subject rights and interests, independent reviews by ethics committees, and full ethics supervision in emergency research situations. This approach ensures rigorous, prudent research focused on maximizing benefits and minimizing risks (Qiuping Li et al., 2022).
Public Discourse and Scientific Debate
HCQ's use for COVID-19 prophylaxis and treatment sparked considerable debate and unprecedented challenges for both the scientific community and the public. This scenario underscores the importance of mindful data acquisition and interpretation, as well as the consequences of prematurely promoting results, highlighting the need for the medical and scientific community to learn from such situations (S. Sattui et al., 2020).
Efficacy Analysis
Research has suggested that HCQ could limit the replication of SARS-CoV-2 in vitro. Investigations into the efficacy of HCQ and chloroquine (CQ) for COVID-19 treatment considered the prevalence of COVID-19 in malaria pandemic and non-pandemic nations. The studies indicate that these drugs may have efficacy in treating COVID-19, supporting further clinical trials (S. Meo et al., 2020).
Observational Studies
Observational studies on HCQ's use in hospitalized COVID-19 patients have not shown a significant association with reduced intubation or death rates, indicating the need for randomized, controlled trials to assess its effectiveness (Joshua D Geleris et al., 2020).
Evidence-Based Decisions and Data Sharing
The pandemic highlighted challenges in evaluating evidence for making evidence-based decisions and sharing scientific findings. Research on HCQ illustrated the difficulty of balancing accuracy and speed in reporting scientific findings, pointing out the need for methodological rigor to avoid generating fleeting and inconsistent evidence (Lucie Perillat & B. Baigrie, 2021).
Hydroxychloroquine in the Press
The French press's coverage of hydroxychloroquine during the early months of the pandemic revealed the existing tensions within the scientific world. This public exposure of disagreements and scientific misconduct accusations emphasized the intricate nature of medical research and public understanding (É. Schultz & J. Ward, 2021).
Challenges in Generating Scientific Knowledge
The early pandemic research on HCQ was chaotic, sparking debates over scientific methods and knowledge quality. The lack of research prioritization and methodological rigor led to duplicated clinical trials and dispersed resources, complicating public health guidelines (Lucie Perillat & B. Baigrie, 2020).
Lessons from the Use of Hydroxychloroquine
The HCQ case highlights the phenomenon of 'infodemics' as defined by the World Health Organization (WHO). The initial observational studies and subsequent retractions caused severe damage to the scientific community's image, underlining the need for quality scientific information and evidence-based medicine (E. Sciatti & C. Ceconi, 2021).
Propriétés
Formule moléculaire |
C40H54O |
|---|---|
Poids moléculaire |
550.9 g/mol |
Nom IUPAC |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,3,6-trimethylphenyl)pentacosa-6,8,10,12,14,16,18,20,22,24-decaen-2-ol |
InChI |
InChI=1S/C40H54O/c1-31(19-13-21-33(3)22-14-23-34(4)25-16-30-40(9,10)41)17-11-12-18-32(2)20-15-24-35(5)26-29-39-37(7)28-27-36(6)38(39)8/h11-15,17-24,26-29,41H,16,25,30H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,29-26+,31-17+,32-18+,33-21+,34-23+,35-24+ |
Clé InChI |
RIDGLTKNIODKLC-YWCRMUQNSA-N |
SMILES isomérique |
CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O)/C)/C)C |
SMILES canonique |
CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



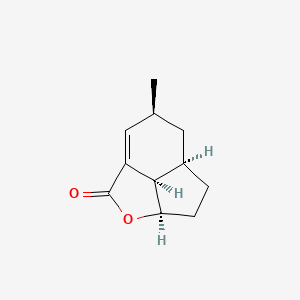
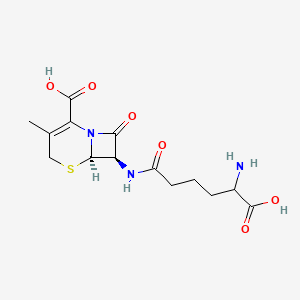
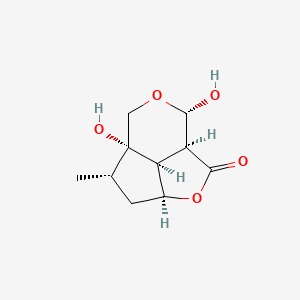
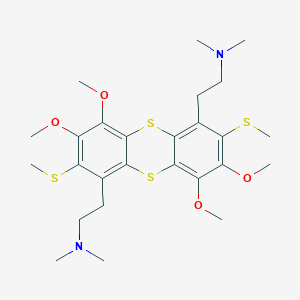
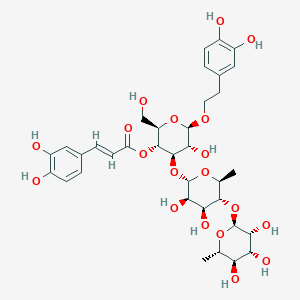

![(12S,15R,17R,19S)-6,8,16-trioxa-1-azahexacyclo[13.3.2.03,11.05,9.012,17.012,19]icosa-3,5(9),10,13-tetraene](/img/structure/B1246518.png)
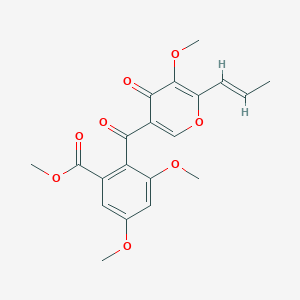
![[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1246521.png)

